

Application Notes and Protocols for CCT373566 in Xenograft Models

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Compound of Interest

Compound Name: CCT373566

Cat. No.: B15621687

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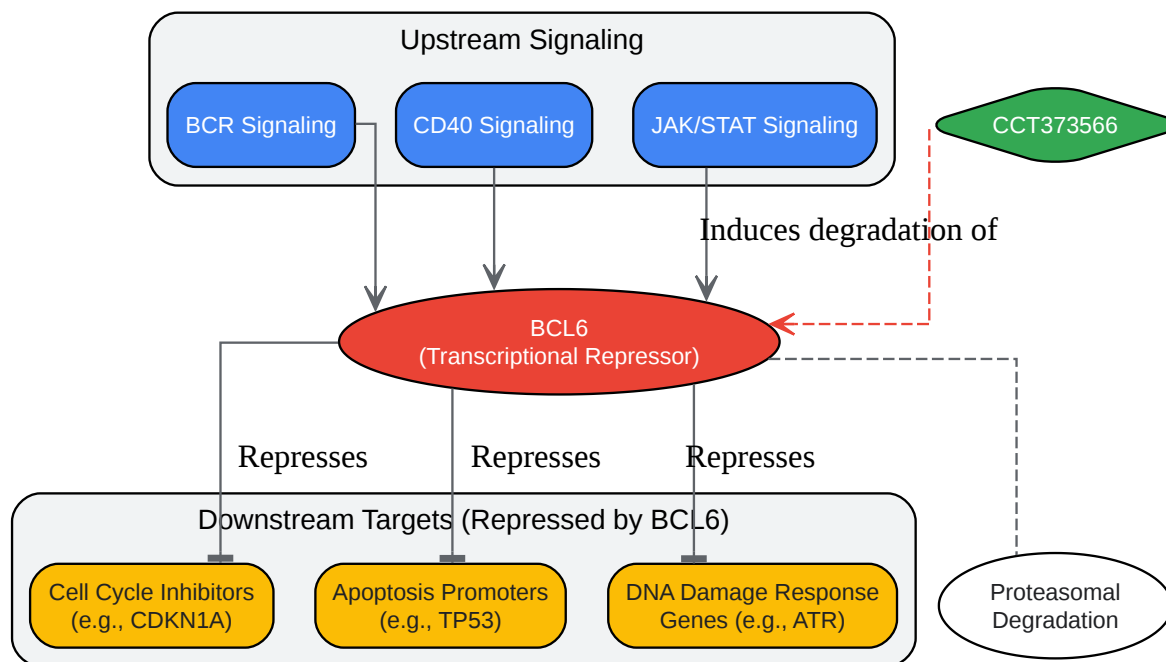
For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT373566 is a potent and orally bioavailable molecular glue degrader of the B-cell lymphoma 6 (BCL6) transcriptional repressor.[1] BCL6 is a key regulator of germinal center B-cell development and is frequently deregulated in lymphoid malignancies, making it a compelling therapeutic target.[2][3] **CCT373566** induces the degradation of BCL6, leading to the de-repression of target genes involved in cell cycle control, DNA damage response, and apoptosis.[3][4][5] These application notes provide a summary of the recommended dosage of **CCT373566** in preclinical xenograft models, along with detailed experimental protocols and visualizations of the relevant biological pathways and workflows.

Mechanism of Action: BCL6 Signaling Pathway

BCL6 functions as a transcriptional repressor, recruiting co-repressor complexes to the promoter regions of its target genes. This leads to the inhibition of genes that regulate critical cellular processes such as cell cycle progression, apoptosis, and DNA damage response. **CCT373566** acts as a molecular glue, inducing the proteasomal degradation of BCL6. The degradation of BCL6 relieves the transcriptional repression of its target genes, thereby inhibiting tumor cell proliferation and survival.



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Diagram 1: Simplified BCL6 signaling pathway and the mechanism of action of **CCT373566**.

Recommended Dosage and Efficacy in Xenograft Models

CCT373566 has been evaluated in several diffuse large B-cell lymphoma (DLBCL) xenograft models. The recommended oral (p.o.) dosage is 50 mg/kg. The following tables summarize the key quantitative data from these studies.

Table 1: Recommended Dosage of **CCT373566** in Xenograft Models

Cell Line	Mouse Strain	Dosage	Dosing Schedule	Study Type
OCI-Ly1	Female SCID	50 mg/kg p.o.	Single dose	Pharmacokinetic/ Pharmacodynamic (PK/PD)
HT	Female SCID	50 mg/kg p.o.	Twice daily (BID) for 22 days	Efficacy

Table 2: In Vivo Efficacy of **CCT373566**

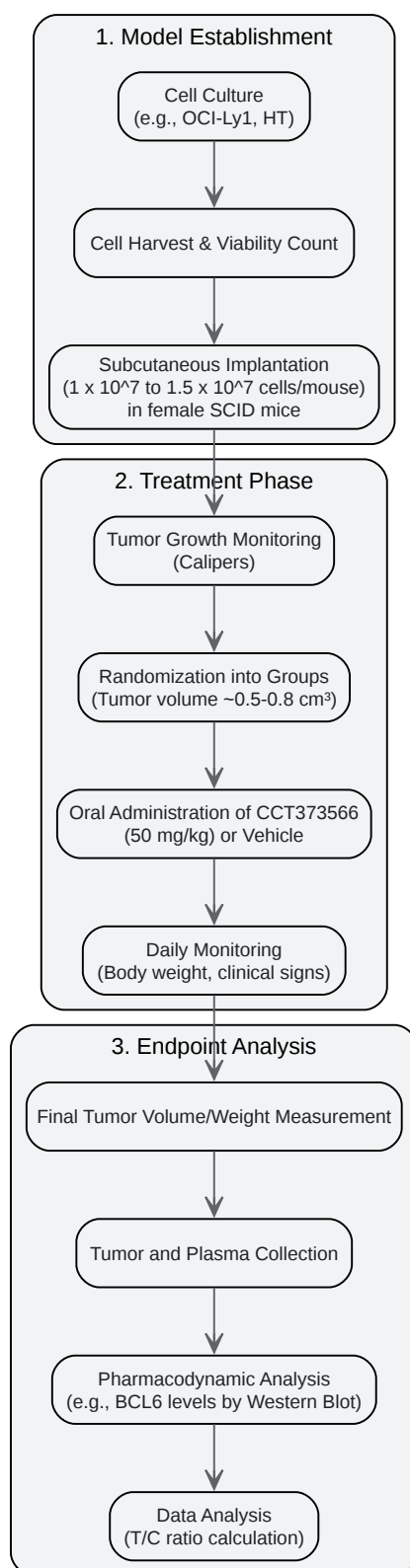
Cell Line	Treatment Duration	Endpoint	Result
HT	22 days	Tumor Growth Inhibition (T/C ratio)	0.6[6]

T/C ratio is the ratio of the mean tumor volume of the treated group to the mean tumor volume of the control group.

Experimental Protocols

In Vivo Xenograft Studies

This protocol outlines a typical workflow for evaluating the efficacy of **CCT373566** in a subcutaneous xenograft model.



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